(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: is a complex organic compound with the molecular formula C25H19FN2O2 and a molecular weight of 398.4290 g/mol . This compound is notable for its unique structure, which combines a fluorinated pyridoindole moiety with a xanthene derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridoindole core, followed by the introduction of the fluorine atom and the xanthene moiety. Common reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) , and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorinated pyridoindole moiety can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as or , resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) , leading to the formation of various substituted derivatives
Scientific Research Applications
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyridoindole moiety is known to interact with serotonin receptors , while the xanthene derivative can bind to DNA and RNA . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone include:
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and use in various chemical applications.
8-hydroxyquinoline-5-sulfonic acid: A compound used in fluorimetric determination of tin and organotin compounds.
The uniqueness of this compound lies in its combined fluorinated pyridoindole and xanthene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19FN2O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C25H19FN2O2/c26-15-9-10-20-18(13-15)19-14-28(12-11-21(19)27-20)25(29)24-16-5-1-3-7-22(16)30-23-8-4-2-6-17(23)24/h1-10,13,24,27H,11-12,14H2 |
InChI Key |
DOIAGGKQQYGYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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